molecular formula C7H10N2O2S B8781014 1-(2-Methoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

1-(2-Methoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B8781014
M. Wt: 186.23 g/mol
InChI Key: HSFBLHKDEMXOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C7H10N2O2S/c1-11-5-4-9-3-2-6(10)8-7(9)12/h2-3H,4-5H2,1H3,(H,8,10,12)

InChI Key

HSFBLHKDEMXOHD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC(=O)NC1=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 1-(2-methoxyethyl)thiourea (21.38 g, 159.3 mmol) and ethyl 3,3-diethoxypropanoate (46.5 mL, 239.0 mmol) in MeOH (300 mL) was added a freshly prepared solution of 0.96N sodium methoxide in MeOH (250 mL, 239.0 mmol) dropwise over 30 minutes at room temperature under argon. The reaction mixture was heated to 60° C. for 45 minutes and cooled to room temperature. Solvent was removed under reduced pressure and toluene (250 mL) was added to the residue. The mixture was stirred at reflux for an additional 3 hours and then cooled to room temperature. Water (200 mL) was added and the layers were separated. The aqueous layer was washed with CH2Cl2 (50 mL), neutralized with 2N aqueous HCl and extracted with CH2Cl2 (3×200 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was recrystallized from i-PrOH (200 mL) to give the title compound (13.3 g, 45%) as a light yellow crystalline solid.
Quantity
21.38 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
45%

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